molecular formula C7H3ClF3NO3 B13140931 4-Chloro-6-(trifluoromethoxy)nicotinic acid

4-Chloro-6-(trifluoromethoxy)nicotinic acid

Cat. No.: B13140931
M. Wt: 241.55 g/mol
InChI Key: RVZUICDSMNSYHI-UHFFFAOYSA-N
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Description

4-Chloro-6-(trifluoromethoxy)nicotinic acid is a chemical compound with the molecular formula C7H3ClF3NO2. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 4 and 6 of the pyridine ring are substituted with a chlorine atom and a trifluoromethoxy group, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable nicotinic acid derivative is reacted with a chlorinating agent and a trifluoromethoxylating reagent under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-6-(trifluoromethoxy)nicotinic acid may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(trifluoromethoxy)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(trifluoromethoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(trifluoromethoxy)nicotinic acid is unique due to the presence of both chlorine and trifluoromethoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H3ClF3NO3

Molecular Weight

241.55 g/mol

IUPAC Name

4-chloro-6-(trifluoromethoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C7H3ClF3NO3/c8-4-1-5(15-7(9,10)11)12-2-3(4)6(13)14/h1-2H,(H,13,14)

InChI Key

RVZUICDSMNSYHI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1OC(F)(F)F)C(=O)O)Cl

Origin of Product

United States

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